
calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique properties and diverse applications in various fields, including biomedicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium di-L-arabinonate can be synthesized through the reaction of di-L-arabinonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving di-L-arabinonic acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium di-L-arabinonate .
Industrial Production Methods
Industrial production of calcium di-L-arabinonate follows similar principles but on a larger scale. The process involves the use of high-purity di-L-arabinonic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium di-L-arabinonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Calcium di-L-arabinonate can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of calcium di-L-arabinonate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of calcium di-L-arabinonate depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives of calcium di-L-arabinonate .
Scientific Research Applications
Calcium di-L-arabinonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and its effects on cellular processes.
Medicine: Calcium di-L-arabinonate is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of various industrial products, including biodegradable materials and specialty chemicals
Mechanism of Action
The mechanism of action of calcium di-L-arabinonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence various cellular processes by modulating the activity of enzymes and other proteins. For example, it may act as a substrate for certain enzymes involved in metabolic pathways, leading to the production of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
Calcium di-L-arabinonate can be compared with other similar compounds, such as:
Calcium L-lactate: Another calcium salt of a sugar acid, used in various applications including food and pharmaceuticals.
Calcium gluconate: A calcium salt of gluconic acid, commonly used as a calcium supplement and in medical treatments.
Calcium formate: A calcium salt of formic acid, used in construction and as a feed additive
Uniqueness
Calcium di-L-arabinonate is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Properties
Molecular Formula |
C10H18CaO12 |
|---|---|
Molecular Weight |
370.32 g/mol |
IUPAC Name |
calcium;(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m00./s1 |
InChI Key |
XAHGBSMZOUCKFJ-GJTJHDGBSA-L |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



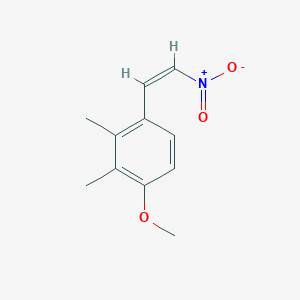
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
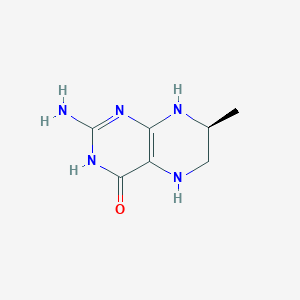
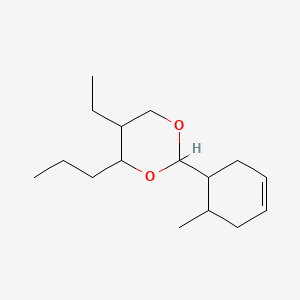

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

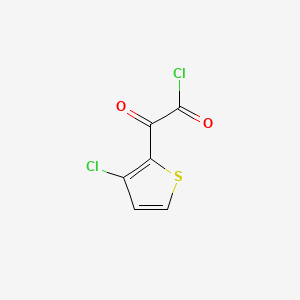
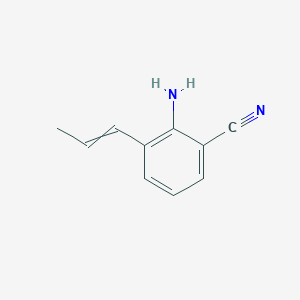
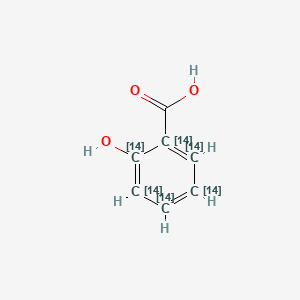
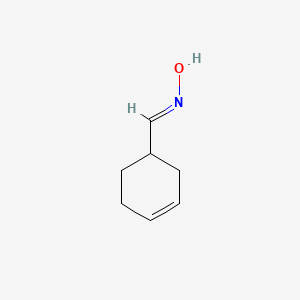
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
